molecular formula C12H11NO2S B12882863 (4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one

(4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one

Katalognummer: B12882863
Molekulargewicht: 233.29 g/mol
InChI-Schlüssel: JHCCZJBQHANOQM-NTMALXAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one is a heterocyclic compound that features an oxazole ring with various substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one typically involves the condensation of ethylsulfanylacetaldehyde with 2-phenyl-1,3-oxazol-5-one under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the oxazole ring.

    Substitution: Brominated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of (4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4Z)-4-(methylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one
  • (4Z)-4-(ethylsulfanylmethylidene)-2-(4-methylphenyl)-1,3-oxazol-5-one

Uniqueness

(4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C12H11NO2S

Molekulargewicht

233.29 g/mol

IUPAC-Name

(4Z)-4-(ethylsulfanylmethylidene)-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C12H11NO2S/c1-2-16-8-10-12(14)15-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8-

InChI-Schlüssel

JHCCZJBQHANOQM-NTMALXAHSA-N

Isomerische SMILES

CCS/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2

Kanonische SMILES

CCSC=C1C(=O)OC(=N1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.